



# Application Note and Protocol: Time-of-Addition Experiments with T-705RMP

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-705RMP |           |
| Cat. No.:            | B1148250 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] Its mechanism of action involves intracellular conversion to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][5][6][7] **T-705RMP** is the monophosphate intermediate in this conversion process. Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle that an antiviral compound inhibits. [8][9][10] This protocol provides a detailed methodology for conducting time-of-addition experiments using **T-705RMP** to determine its inhibitory window against RNA viruses, using influenza virus as a model.

#### Mechanism of Action of T-705

T-705 is a prodrug that is intracellularly converted into its active triphosphate form, T-705RTP. [1][5][6][7] T-705RTP mimics purine nucleosides and is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis.[2][11] Studies have shown that T-705 targets the early to middle stages of viral replication, specifically the RNA synthesis step, and does not affect viral adsorption or release.[1][6][12][13][14]

### **Experimental Protocols**



This protocol outlines a time-of-addition assay to pinpoint the stage of the influenza virus life cycle inhibited by **T-705RMP**.

### Materials and Reagents

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus (e.g., A/PR/8/34)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- **T-705RMP** (prepare stock solutions in an appropriate solvent, e.g., DMSO or water)
- Control compounds (e.g., Amantadine for entry/uncoating inhibition, Oseltamivir for release inhibition)
- 96-well cell culture plates
- Reagents for virus quantification (e.g., crystal violet for plaque assays, reagents for RTqPCR)

### **Experimental Workflow**

- Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
- Virus Infection: Infect the cell monolayer with influenza A virus at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1, for 1 hour to allow for viral adsorption.
- Removal of Inoculum: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS to remove any unbound virus.
- Time-of-Addition: Add fresh culture medium containing **T-705RMP** at various time points post-infection (p.i.). The time points should cover the entire viral replication cycle.



- Incubation: Incubate the plates for a period sufficient to allow for one round of viral replication (e.g., 10-24 hours).
- Endpoint Analysis: Quantify the viral yield or cytopathic effect (CPE) at the end of the incubation period. This can be done through various methods such as plaque assays, TCID50 assays, or RT-qPCR for viral RNA.

### **Detailed Protocol**

- 1. Cell Culture and Virus Preparation
- Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Prepare and titer influenza A virus stocks on MDCK cells.
- 2. Time-of-Addition Assay
- Seed MDCK cells in 96-well plates at a density of 5 x 10<sup>4</sup> cells/well and incubate overnight to form a confluent monolayer.
- Wash the cell monolayer with phosphate-buffered saline (PBS).
- Infect the cells with influenza A virus at an MOI of 0.1 in serum-free DMEM for 1 hour at 37°C.
- After 1 hour, remove the viral inoculum and wash the cells twice with PBS.
- Add 100 μL of DMEM containing 2 μg/mL TPCK-treated trypsin to each well.
- Add T-705RMP at the desired final concentration at the following time points post-infection:
  -1 h (pre-infection), 0 h, 1 h, 2 h, 4 h, 6 h, and 8 h. Include a "no-drug" control and controls with known inhibitors.
- Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
- After incubation, collect the supernatant for viral titer determination by plaque assay or TCID50. Alternatively, lyse the cells for RNA extraction and quantification by RT-qPCR.



### **Data Presentation**

The results of the time-of-addition experiment can be summarized in the following table. The data should represent the percentage of viral inhibition at each time point of drug addition compared to the no-drug control.

| Time of Addition<br>(hours post-<br>infection) | T-705RMP (%<br>Inhibition) | Amantadine (%<br>Inhibition) | Oseltamivir (%<br>Inhibition) |
|------------------------------------------------|----------------------------|------------------------------|-------------------------------|
| -1 (Pre-treatment)                             | _                          |                              |                               |
| 0 (Co-treatment)                               |                            |                              |                               |
| 1                                              |                            |                              |                               |
| 2                                              | _                          |                              |                               |
| 4                                              |                            |                              |                               |
| 6                                              | _                          |                              |                               |
| 8                                              | _                          |                              |                               |
| No Drug                                        | 0                          | 0                            | 0                             |

Mandatory Visualization

Diagram 1: Experimental Workflow of Time-of-Addition Assay





Click to download full resolution via product page

Caption: Workflow for the time-of-addition experiment.

Diagram 2: Influenza Virus Replication Cycle and T-705RMP's Target





Click to download full resolution via product page

Caption: Influenza virus life cycle and the inhibitory target of T-705RTP.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpeptide.com [rpeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of T-705 against influenza virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A time-of-drug addition approach to target identification of antiviral compounds PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-of-drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. A time-of-drug addition approach to target identification of antiviral compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Mechanism of Action of T-705 against Influenza Virus PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note and Protocol: Time-of-Addition Experiments with T-705RMP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148250#protocol-for-time-of-addition-experiments-with-t-705rmp]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com